5-((Diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole hydrochloride
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Overview
Description
Diethyl-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azanium chloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azanium chloride typically involves the cyclization of hydrazide substrates. Common reagents used in this process include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid . The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Diethyl-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azanium chloride involves its interaction with specific molecular targets. The compound can inhibit enzymes such as histone deacetylases and carbonic anhydrases, leading to various biological effects . Additionally, it can bind to receptors like sigma receptors and opioid receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine: Shares a similar oxadiazole ring structure but differs in the substituents attached to the ring.
1,3,4-Oxadiazole Derivatives: These compounds also contain the oxadiazole ring but have different substituents and functional groups.
Uniqueness
Diethyl-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azanium chloride is unique due to its specific combination of diethylamino and phenyl groups attached to the oxadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
96732-15-9 |
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Molecular Formula |
C13H18ClN3O |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
diethyl-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-3-16(4-2)10-12-14-13(15-17-12)11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3;1H |
InChI Key |
OUBOOWFFUQGIDE-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC1=NC(=NO1)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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